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Octatriene, dimethyl-

Cat. No.: B10788535
CAS No.: 29714-87-2
M. Wt: 136.23 g/mol
InChI Key: PMRMCTRIVCIICU-LQPGMRSMSA-N
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Description

Historical Context of Polyene Chemistry and its Relevance to Dimethyl-Octatriene

The study of polyenes, hydrocarbons containing multiple double bonds, has a rich history that provides the foundation for our current understanding of dimethyl-octatriene. Early research in polyene chemistry was driven by the desire to understand the structure and synthesis of naturally occurring pigments, such as carotenoids. This work laid the groundwork for understanding the electronic and spectroscopic properties of conjugated systems. google.com A significant breakthrough in polyene chemistry was the development of stereoselective methods for their synthesis, which is crucial for controlling the geometry of the double bonds and, consequently, the properties of the molecule.

The principles governing the reactivity of polyenes, such as their participation in pericyclic reactions, were elucidated through extensive experimental and theoretical work. These reactions, which include electrocyclic reactions, cycloadditions, and sigmatropic rearrangements, are fundamental to the chemistry of dimethyl-octatriene. msu.eduedu.krd The stereochemical outcomes of these reactions are dictated by the symmetry of the molecular orbitals involved, a concept that has been refined over years of research. libretexts.org This historical understanding of polyene reactivity is directly applicable to the transformations of dimethyl-octatriene isomers.

Structural Isomerism within the Dimethyl-Octatriene Framework and Research Focus

The versatility of dimethyl-octatriene in chemical research stems from its numerous structural and geometric isomers. The positions of the two methyl groups and the arrangement of the three double bonds along the eight-carbon chain give rise to a diverse family of compounds. Research has tended to focus on a few key isomers due to their natural abundance or synthetic accessibility.

One of the most studied isomers is 2,6-dimethyl-2,4,6-octatriene (B1666886) , commonly known as alloocimene. It is a conjugated triene that exists as a mixture of (E,E)-, (E,Z)-, (Z,E)-, and (Z,Z)-isomers. nih.govthegoodscentscompany.com Alloocimene is found in various essential oils and is also produced synthetically, often through the pyrolysis of α-pinene. smolecule.com Research on alloocimene often centers on its role as a fragrance component and its reactivity in polymerization and other chemical transformations. smolecule.com

Another significant isomer is 3,7-dimethyl-1,3,6-octatriene , which includes the naturally occurring α-ocimene and β-ocimene. β-Ocimene, in particular, is a common component of floral scents and exists as (E)- and (Z)-isomers. thegoodscentscompany.com Research on these isomers is often related to their biosynthesis in plants and their role as semiochemicals. pherobase.com

2,7-dimethyl-1,3,7-octatriene is another key isomer, which can be synthesized through the dimerization of isoprene (B109036). beilstein-journals.orgnih.gov Its dialdehyde (B1249045) derivative, 2,7-dimethyl-2,4,6-octatriene-1,8-dialdehyde , is a valuable intermediate in the synthesis of carotenoids and other fine chemicals. google.comgoogle.com

The table below summarizes the key structural isomers of dimethyl-octatriene and their primary research focus.

Isomer NameCommon Name(s)Structural FormulaPrimary Research Focus
2,6-Dimethyl-2,4,6-octatrieneAlloocimeneC/C=C(\C)/C=C/C=C(C)CFragrance, polymer chemistry, pericyclic reactions
3,7-Dimethyl-1,3,6-octatrieneβ-OcimeneCC(C)=CCC=C(/C)C=CNatural products chemistry, semiochemicals, fragrance
3,7-Dimethyl-1,3,7-octatrieneα-OcimeneC=C(C)CCC(=C)C=CNatural products chemistry, fragrance
2,7-Dimethyl-1,3,7-octatrieneC=C(C)C=CC(C)=C(C)CSynthesis from isoprene, precursor for fine chemicals
2,7-Dimethyl-2,4,6-octatrieneCC(=C)C=CC=CC(=C)CIntermediate in carotenoid synthesis

Overview of Advanced Research Trajectories Pertaining to Dimethyl-Octatriene Transformations

Current research on dimethyl-octatriene is exploring a variety of advanced chemical transformations that leverage its unique structural features. These research trajectories are aimed at developing new synthetic methodologies and accessing novel molecular architectures.

One major area of investigation is the use of dimethyl-octatriene isomers in catalysis . The dimerization of isoprene to form specific dimethyl-octatriene isomers is a key research focus, with various transition metal catalysts, including those based on palladium, nickel, and titanium, being employed to control the regioselectivity of the reaction. beilstein-journals.orgnih.gov For instance, palladium-diphosphine complexes have been shown to selectively produce the tail-to-tail dimer, 2,7-dimethyl-1,trans-3,7-octatriene. oup.com

The photochemical and thermal reactivity of dimethyl-octatriene isomers is another active field of study. The conjugated double bond system of isomers like alloocimene makes them susceptible to pericyclic reactions, such as electrocyclic ring-closure and sigmatropic rearrangements, which can be initiated by heat or light. msu.eduedu.krdlibretexts.org The photosensitized geometric isomerization of alloocimene has been studied to understand the triplet torsional potential surface of a conjugated triene. acs.orgacs.org These reactions provide pathways to complex cyclic structures from acyclic precursors.

Furthermore, dimethyl-octatrienes serve as monomers in polymer chemistry . The conjugated diene systems within these molecules can undergo polymerization to form materials with potentially interesting properties. Alloocimene, for example, is known to polymerize and is used in the manufacturing of certain varnishes and polymers. beilstein-journals.org

Finally, dimethyl-octatrienes are valuable precursors in the synthesis of fine chemicals . As mentioned, 2,7-dimethyl-2,4,6-octatriene-1,8-dialdehyde is a crucial building block for carotenoids. google.comgoogle.com The various functionalization reactions of the double bonds in dimethyl-octatriene isomers, such as oxidation to form epoxides and alcohols, open up avenues for the synthesis of a wide range of other complex organic molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16 B10788535 Octatriene, dimethyl- CAS No. 29714-87-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

29714-87-2

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

IUPAC Name

(3E,5E)-3,7-dimethylocta-1,3,5-triene

InChI

InChI=1S/C10H16/c1-5-10(4)8-6-7-9(2)3/h5-9H,1H2,2-4H3/b7-6+,10-8+

InChI Key

PMRMCTRIVCIICU-LQPGMRSMSA-N

Isomeric SMILES

CC(C)/C=C/C=C(\C)/C=C

Canonical SMILES

CC(C)C=CC=C(C)C=C

boiling_point

174.00 to 175.00 °C. @ 760.00 mm Hg

density

0.801-0.805

physical_description

Colourless to straw-coloured mobile liquid;  warm herbaceous aroma

solubility

Insoluble in water;  soluble in oils
Soluble (in ethanol)

Origin of Product

United States

Synthetic Methodologies for Dimethyl Octatriene Isomers

Catalytic Coupling Reactions in Dimethyl-Octatriene Synthesis

Catalytic coupling reactions are a cornerstone in the synthesis of dimethyl-octatriene isomers, providing efficient routes to these compounds. These methods often employ transition metal catalysts to facilitate the formation of carbon-carbon bonds, leading to the desired triene structures.

Organometallic Catalysis in Regio- and Stereoselective Dimethyl-Octatriene Formation

Organometallic catalysis plays a pivotal role in dictating the regio- and stereoselectivity of dimethyl-octatriene synthesis. The choice of metal center and ligands is crucial in controlling the outcome of the reaction. For instance, the dimerization of isoprene (B109036) is a key reaction for producing dimethyl-octatriene isomers. beilstein-journals.org Different catalytic systems can selectively yield different isomers. Titanium-, zirconium-, iron-, cobalt-, vanadium-, or aluminum-based Ziegler-type catalysts tend to produce the tail-to-head dimer, 2,6-dimethyl-1,3,6-octatriene (alloocimene). beilstein-journals.org In contrast, nickel catalysts favor the formation of the tail-to-tail dimer, 2,7-dimethyl-1,3,7-octatriene. beilstein-journals.org

Palladium complexes have demonstrated significant versatility in this area. beilstein-journals.org A simple and practical palladium-catalyzed dimerization of isoprene has been developed, showing high selectivity towards the tail-to-tail dimer by using readily available Pd(OAc)₂ and triphenylphosphine (B44618) as a ligand in the presence of catalytic amounts of Et₃N as a base. beilstein-journals.org This method offers good yields under mild conditions. beilstein-journals.org Furthermore, low-valent ruthenium complexes, such as Ru(η⁶-cot)(dmfm)₂ (where cot is 1,3,5-cyclooctatriene (B161208) and dmfm is dimethyl fumarate), have been shown to be highly active catalysts for various carbon-carbon bond-forming reactions, highlighting the potential of ruthenium in synthesizing complex unsaturated systems. nii.ac.jp

The hydroformylation of related dienes, followed by further transformations, also represents a viable, albeit indirect, route. The regioselectivity of hydroformylation, which adds a formyl group and a hydrogen atom across a double bond, is highly dependent on the ligand design. numberanalytics.com

A summary of different catalytic systems and their resulting products in isoprene dimerization is presented below:

Catalyst SystemMajor ProductDimer Type
Ti-, Zr-, Fe-, Co-, V-, Al-based Ziegler-type2,6-Dimethyl-1,3,6-octatrieneTail-to-Head
Nickel-based2,7-Dimethyl-1,3,7-octatrieneTail-to-Tail
Pd(OAc)₂/PPh₃/Et₃N2,7-Dimethyl-1,3,7-octatrieneTail-to-Tail

Ligand Design and Optimization for Enhanced Catalytic Performance in Dimethyl-Octatriene Synthesis

The design and optimization of ligands are critical for enhancing the catalytic performance in the synthesis of dimethyl-octatrienes. Ligands can influence the steric and electronic environment of the metal center, thereby controlling the activity, selectivity, and stability of the catalyst.

In palladium-catalyzed reactions, the nature of the phosphine (B1218219) ligand is a key determinant of regioselectivity. For instance, in the Heck reaction, the use of 1,3-bis(diphenylphosphino)propane (B126693) (DPPP) with a palladium catalyst leads predominantly to branched products, whereas switching the ligand to 1,1'-bis(diphenylphosphino)ferrocene (DPPF) favors the formation of linear products. scielo.br This principle of ligand-controlled regioselectivity is directly applicable to the synthesis of specific dimethyl-octatriene isomers.

The development of novel phosphine ligands, such as triptycene-based monophosphines, has led to highly active and selective palladium catalysts for cross-coupling reactions. acs.org These sterically bulky and rigid ligands can enhance catalytic activity even at very low catalyst loadings. acs.org The design of C2-symmetric ligands for metals, including those based on cyclooctatetraene (B1213319) scaffolds, is an area of active research aimed at developing catalysts with superior control over stereochemistry. stanford.edu

Furthermore, the use of N-heterocyclic carbene (NHC) ligands has shown promise in palladium-catalyzed dimerization of 1,3-butadiene, leading to 1,3,7-octatriene (B13812992) with high efficiency and selectivity. acs.org This demonstrates that the strategic selection of ligands, beyond traditional phosphines, can lead to significant improvements in catalytic performance.

Non-Catalytic Synthetic Approaches to Dimethyl-Octatriene Derivatives

While catalytic methods are prevalent, several non-catalytic synthetic approaches to dimethyl-octatriene derivatives have been established. These methods often rely on classical organic reactions and specific precursors.

One notable method is the flash vacuum pyrolysis (FVP) of α-pinene, a readily available bicyclic monoterpene from pine resin. chemicalbook.com This process involves heating α-pinene to high temperatures (over 400°C) under high vacuum, which induces a retro-ene reaction to yield 2,6-dimethyl-2,4,6-octatriene (B1666886) (allo-ocimene). This method can achieve yields of 60-70%. Photochemical isomerization of α-pinene, using either UV light or visible light with a sensitizer, provides an alternative route to the same product. chemicalbook.com

Another approach involves multi-step synthesis from simple starting materials. For example, a patented method for synthesizing 2,7-dimethyl-2,4,6-octatriene-1,8-dialdehyde starts from acetaldehyde (B116499) diethyl acetal (B89532) and ethyl-(1-propenyl)-ether. google.com The synthesis proceeds through several intermediates, including 1,1,3-triethoxy-2-methyl-butane (B8521969) and 4,4-diethoxy-3-methyl-1-chloro-butene, culminating in a condensation reaction to form the octatriene backbone. google.com

Furthermore, electrocyclic reactions of substituted octatrienes can be used to synthesize specific stereoisomers of dimethyl-cyclohexadienes, which are in equilibrium with their triene counterparts. libretexts.org The stereochemical outcome of these pericyclic reactions is dictated by whether the reaction is carried out under thermal or photochemical conditions. libretexts.org

Biocatalytic and Biosynthetic Pathways to Dimethyl-Octatrienes

The increasing demand for natural and sustainable products has driven research into biocatalytic and biosynthetic routes for producing valuable chemicals like dimethyl-octatrienes. mdpi.combiotechnet.ch These methods utilize enzymes or whole microbial systems to perform specific chemical transformations. nih.govnih.gov

The lipoxygenase (LOX) pathway in plants is a well-known biosynthetic route that produces a variety of volatile compounds, including C6 and C9 aldehydes and alcohols, from polyunsaturated fatty acids. mdpi.com While not directly producing dimethyl-octatrienes, the enzymatic machinery of this pathway, particularly lipoxygenases and hydroperoxide lyases, demonstrates the potential of biocatalysis for the synthesis of unsaturated hydrocarbons. mdpi.com Biotechnological processes are being developed that leverage these enzymes in bioreactors to convert vegetable oils into valuable flavor and fragrance compounds. mdpi.com

Precursor-directed biosynthesis and mutasynthesis are two key strategies in metabolic engineering for producing novel compounds. nih.gov In precursor-directed biosynthesis, non-native building blocks are fed to a microbial strain, which then incorporates them into its metabolic pathways to generate new products. This approach could potentially be applied to produce dimethyl-octatriene isomers by providing appropriate precursors to a suitable microbial host. The development of new biocatalysts through protein engineering and the assembly of novel biosynthetic pathways are at the forefront of creating sustainable methods for chemical synthesis. biotechnet.chdb-thueringen.de

Novel Precursors and Reaction Conditions for Dimethyl-Octatriene Construction

The exploration of novel precursors and reaction conditions is crucial for developing more efficient and versatile syntheses of dimethyl-octatrienes. On-surface synthesis, a technique that utilizes a solid surface to template and catalyze reactions between adsorbed molecular precursors, is an emerging area with the potential for creating precisely defined nanostructures. uni-giessen.de While currently focused on larger carbon materials, the principles of designing innovative precursors and exploring novel reaction schemes could be adapted for the synthesis of smaller molecules like dimethyl-octatrienes.

A method for synthesizing 2,7-dimethyl-2,4,6-octatrienedial involves the coupling of 2-butenyl-1,4-bisphosphonic acid tetraalkyl ester with pyruvic aldehyde dimethyl acetal. google.com This process was found to be surprisingly efficient when using an insoluble hydroxide (B78521) base in a nonpolar solvent, a condition that was previously considered suboptimal. google.com This highlights how unconventional reaction conditions can lead to significant improvements in yield and reduction of by-products.

The synthesis of substituted bicyclo[2.2.2]octatrienes from cis-3,5-cyclohexadiene-1,2-diol via a Diels-Alder reaction with an activated acetylene (B1199291) showcases the use of functionalized cyclic precursors to build complex polycyclic systems that can be further transformed. acs.org The development of new synthetic routes often involves identifying readily available starting materials and designing efficient multi-step sequences. thieme-connect.de

Reactivity and Mechanistic Studies of Dimethyl Octatriene

Pericyclic Reactions Involving Dimethyl-Octatriene Substrates

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. For dimethyl-octatriene, the most significant of these are electrocyclic reactions, which involve the formation or breaking of a sigma bond at the termini of a conjugated system.

The conjugated triene system of dimethyl-octatriene allows it to undergo reversible electrocyclic reactions, forming a substituted cyclohexadiene. The position of the methyl groups on the octatriene backbone significantly influences the regiochemistry and stereochemistry of the resulting cyclic product. The reaction proceeds through a concerted mechanism, where the π-electrons of the triene reorganize to form a new σ-bond and a new π-system. The direction of this equilibrium between the open-chain triene and the cyclic diene is influenced by thermodynamic factors, with the six-membered ring often being the more stable isomer.

The stereochemical outcome of the electrocyclic reactions of dimethyl-octatriene is governed by the Woodward-Hoffmann rules. Under thermal conditions, the ring closure of a conjugated triene is a disrotatory process, meaning the termini of the triene rotate in opposite directions (one clockwise, one counterclockwise) as the new σ-bond is formed. Conversely, under photochemical conditions, the reaction proceeds via a conrotatory mechanism, where the termini rotate in the same direction. This stereochemical control is a powerful tool in organic synthesis, allowing for the selective formation of specific stereoisomers. For instance, the specific geometry of the starting dimethyl-octatriene isomer will dictate the relative stereochemistry of the methyl groups on the resulting cyclohexadiene ring.

Electrocyclic Transformations of Dimethyl-Octatriene: Ring Closure and Opening Mechanisms

Cycloaddition Reactions of Dimethyl-Octatriene

The conjugated diene and triene systems within dimethyl-octatriene make it an excellent participant in cycloaddition reactions, where two or more molecules combine to form a cyclic adduct.

Dimethyl-octatriene can act as the diene component in Diels-Alder reactions, a powerful [4+2] cycloaddition for the formation of six-membered rings. One notable example is the reaction of alloocimene, an isomer of dimethyl-octatriene, with maleic anhydride (B1165640) to produce a carboxylic anhydride. google.com This reaction typically yields a solid product. google.com The reaction is generally carried out by adding the diene to the dienophile at temperatures ranging from 50 to 180 °C. google.com The resulting product, a carboxylic anhydride with a cyclohexene (B86901) ring, can undergo further stereoisomerization at higher temperatures (100 to 250 °C) in the presence of a catalyst. google.com

Table 1: Diels-Alder Reaction of Alloocimene and Maleic Anhydride

ReactantsProductReaction Conditions
Alloocimene, Maleic AnhydrideCarboxylic Anhydride50-180 °C

Data sourced from patent information. google.com

When appropriately substituted, dimethyl-octatriene derivatives can undergo intramolecular cycloadditions. In these reactions, two different parts of the same molecule react with each other to form a cyclic product. This strategy is highly valuable in the synthesis of complex polycyclic molecules, as it can rapidly build molecular complexity in a single step. The regioselectivity and stereoselectivity of these intramolecular cycloadditions are often high, dictated by the length and flexibility of the tether connecting the reacting moieties.

Diels-Alder and Related [4+2] Cycloadditions of Dimethyl-Octatriene

Oligomerization and Polymerization Mechanisms of Dimethyl-Octatriene

The multiple double bonds in dimethyl-octatriene make it susceptible to oligomerization and polymerization reactions. These processes can be initiated by various methods, including cationic, anionic, or free-radical initiators. The resulting polymers can have a range of properties depending on the specific isomer of dimethyl-octatriene used and the polymerization conditions. The mechanism often involves the sequential addition of monomer units to a growing polymer chain, with the potential for cross-linking if multiple double bonds of the monomer unit participate in the reaction. These polymerization reactions are of interest for the development of new materials with tailored properties.

Catalytic Dimerization of Isoprene (B109036) to Dimethyl-Octatrienes

The synthesis of dimethyl-octatrienes is frequently achieved through the dimerization of isoprene, a reaction that can be steered towards specific isomers by the careful selection of transition metal catalysts. beilstein-journals.orgnih.gov This process is significant as it provides a direct route to monoterpenoid structures. beilstein-journals.orgnih.gov

Ziegler-type catalysts, which include those based on titanium, zirconium, iron, cobalt, and vanadium, are known to primarily yield the linear tail-to-head dimer, 2,6-dimethyl-1,3,6-octatriene, also known as alloocimene. beilstein-journals.orgnih.gov For instance, a catalyst system composed of zirconium(IV) n-butoxide and diethylaluminum chloride can dimerize isoprene to 2,6-dimethyl-1,trans-3,6-octatriene. oup.com The selectivity for this specific dimer can be enhanced to over 90% by the addition of triphenylphosphine (B44618) or tetrahydrofuran (B95107) to the catalyst system. oup.com

Palladium-based catalysts are particularly versatile in the dimerization of isoprene, allowing for control over the selectivity of the process. beilstein-journals.orgnih.gov Catalysts such as Pd(Ph3P)4 or Pd(Ph3P)2(maleic anhydride) tend to favor the tail-to-tail linkage, producing 2,7-dimethyl-1,3,7-octatriene. beilstein-journals.orgnih.gov A simple and economical procedure using readily available Pd(OAc)2 and inexpensive triphenylphosphine as the ligand has been developed for the high-yield synthesis of the tail-to-tail dimer. beilstein-journals.org The addition of phenol (B47542) to a palladium-diphosphine complex catalyst system has been shown to greatly enhance catalyst activity. oup.comcapes.gov.br The distribution of isomeric dimers is notably affected by the molar ratio of phenol to isoprene. A small amount of phenol favors the formation of 2,7-dimethyl-1,trans-3,7-octatriene (tail-to-tail), while a larger amount leads to head-to-head dimers. oup.comcapes.gov.br When the phenol to isoprene ratio is 1:3, the primary product is 2,6-dimethyl-1,trans-3,7-octatriene, a head-to-tail dimer. oup.com

The proposed mechanism for the palladium-catalyzed dimerization to the tail-to-tail dimer involves the initial formation of a Pd(0) species, which then coordinates with two isoprene molecules. This is followed by oxidative coupling to form a bis-π-allyl palladium intermediate, which then undergoes reductive elimination to yield the dimer and regenerate the active catalyst.

Catalyst SystemPrimary Dimer ProductDimerization TypeSelectivityReference
Zirconium(IV) n-butoxide / Diethylaluminum chloride2,6-dimethyl-1,trans-3,6-octatrieneTail-to-Head>90% (with additives) oup.com
Pd(OAc)2 / Triphenylphosphine2,7-dimethyl-1,3,7-octatrieneTail-to-TailHigh beilstein-journals.org
PdBr2(Ph2PCH2CH2PPh2)2 / PhONa / Phenol (low ratio)2,7-dimethyl-1,trans-3,7-octatrieneTail-to-TailAlmost selective oup.comcapes.gov.br
PdBr2(Ph2PCH2CH2PPh2)2 / PhONa / Phenol (high ratio)2-vinyl-5-methyl-1,6-heptadiene and 3,6-dimethyl-1,cis-3,7-octatrieneHead-to-Head>40% oup.com
PdBr2(Ph2PCH2CH2PPh2)2 / PhONa / Phenol (1:3 ratio)2,6-dimethyl-1,trans-3,7-octatrieneHead-to-TailMain product oup.com
Titanium, Iron, Cobalt, Vanadium-based Ziegler-type2,6-dimethyl-1,3,6-octatriene (alloocimene)Tail-to-HeadPredominantly beilstein-journals.orgnih.gov

Controlled Polymerization of Dimethyl-Octatriene Derivatives and Related Trienes

The polymerization of isoprene using Ziegler-Natta catalysts can lead to a mixture of products, including dimers like 2,6-dimethyl-1,3,6-octatriene and high polymers such as 1,4- and 3,4-polyisoprenes. oup.com The reaction conditions, including temperature and the molar ratio of catalyst components, influence the distribution of these products. oup.com For instance, with titanium-based catalysts at 100°C, 3,4-polyisoprene and 2,6-dimethyl-1,3,6-octatriene are formed at specific molar ratios of the alkylaluminum to the titanium alkoxide. oup.com Commercial production of polypropylene (B1209903) utilizes similar catalyst systems, such as TiCl3/AlR3, where the alkylated TiCl3 catalyst slurry reacts with the monomer. kfupm.edu.sa

Co-Oligomerization Reactions Catalyzed by Transition Metal Complexes

The co-oligomerization of isoprene with other unsaturated molecules, catalyzed by transition metal complexes, offers a pathway to a diverse range of chemical structures. Palladium-catalyzed reactions of isoprene with water, accelerated by the presence of carbon dioxide and a base, can produce dimethyloctadienols. oup.com These dienols can then be dehydrated by the same catalyst to yield the corresponding dimethyloctatrienes. oup.com In the absence of a base, the primary product of this reaction is the isoprene dimer, 2,7-dimethyl-1,3,7-octatriene. oup.com

The telomerization of isoprene with methanol (B129727), catalyzed by palladium-chiral phosphine (B1218219) and amine complexes, yields primarily the telomer 1-methoxy-2,6-dimethyl-2,7-octadiene and the isoprene dimer 2,7-dimethyl-1,3,7-octatriene. scispace.com The choice of the chiral ligand can modulate the formation of the dimer versus the telomer. scispace.com

Isomerization Pathways and Stereochemical Control in Dimethyl-Octatriene Systems

The isomerization of dimethyl-octatriene isomers is governed by pericyclic reaction principles, with reaction outcomes being highly dependent on whether the process is driven by heat (thermal) or light (photochemical).

Photochemical and Thermal Isomerizations of Dimethyl-Octatriene

Dimethyl-octatrienes undergo electrocyclic reactions, a type of pericyclic process, which involve the intramolecular cyclization of the conjugated polyene. libretexts.orgopenstax.org These reactions are stereospecific, meaning that a particular stereoisomer of the reactant will lead to a specific stereoisomer of the product. edu.krdmsu.edu

For example, the thermal, uncatalyzed isomerization of (2E,4Z,6E)-2,4,6-octatriene results in the formation of cis-5,6-dimethyl-1,3-cyclohexadiene. libretexts.orgopenstax.orgmsu.edu Conversely, the thermal isomerization of (2E,4Z,6Z)-2,4,6-octatriene yields trans-5,6-dimethyl-1,3-cyclohexadiene. libretexts.orgopenstax.orgedu.krd This stereospecificity is a direct consequence of the Woodward-Hoffmann rules, which dictate the allowed symmetry for the frontier molecular orbitals during the reaction. For a thermal reaction of a triene (a 6π-electron system), the ring closure must be disrotatory, where the terminal substituents rotate in opposite directions. edu.krd

Under photochemical conditions, the stereochemical outcome is reversed. libretexts.orgopenstax.org Irradiation of (2E,4Z,6E)-2,4,6-octatriene with ultraviolet light leads to the formation of trans-5,6-dimethyl-1,3-cyclohexadiene. libretexts.orgopenstax.org This is because the photochemical reaction proceeds through an excited state, where the symmetry of the highest occupied molecular orbital (HOMO) is different, necessitating a conrotatory ring closure (substituents rotate in the same direction). edu.krd

The thermal isomerization of 2,6-dimethyl-2,4,6-octatriene (B1666886) has been observed to occur at temperatures between 663–723 K in the gas phase. smolecule.com Flash vacuum pyrolysis of α-pinene is another method to produce 2,6-dimethyl-2,4,6-octatriene through a retro-ene mechanism at temperatures above 400°C. Photochemical isomerization of α-pinene derivatives can also be used for its synthesis. smolecule.comsmolecule.comchemicalbook.com

Reactant IsomerConditionProduct IsomerRing ClosureReference
(2E,4Z,6E)-2,4,6-octatrieneThermal (Heat)cis-5,6-dimethyl-1,3-cyclohexadieneDisrotatory libretexts.orgopenstax.orgmsu.edu
(2E,4Z,6Z)-2,4,6-octatrieneThermal (Heat)trans-5,6-dimethyl-1,3-cyclohexadieneDisrotatory libretexts.orgopenstax.orgedu.krd
(2E,4Z,6E)-2,4,6-octatrienePhotochemical (UV light)trans-5,6-dimethyl-1,3-cyclohexadieneConrotatory libretexts.orgopenstax.org
(2E,4Z,6Z)-octatrienePhotochemical (UV light)cis-5,6-dimethyl-1,3-cyclohexadieneConrotatory edu.krd

Influence of Substituents on Isomerization Mechanisms and Rates

The presence and position of substituents, such as the methyl groups in dimethyl-octatriene, play a crucial role in the stereochemical outcome of electrocyclic reactions. The specific geometry of the starting triene, dictated by the arrangement of these substituents, determines which product isomer is formed upon thermal or photochemical cyclization. libretexts.orgopenstax.orgedu.krd

Computational studies on decatetraene, a dimethyl-substituted analogue of octatetraene, have provided insights into the photoisomerization pathways. acs.org These studies reveal the involvement of conical intersections, which are points of degeneracy between electronic states, that facilitate the decay from the excited state back to the ground state after isomerization. acs.orgresearchgate.net The geometry of these conical intersections is influenced by the methyl substituents. acs.org For instance, a kinked conical intersection geometry is responsible for the isomerization in the dimethylated system. acs.org

Organometallic Chemistry of Dimethyl-Octatriene Complexes

The interaction of dimethyl-octatriene with transition metals leads to the formation of organometallic complexes with unique structures and reactivity. A notable example is the zerovalent ruthenium complex, Ru(η⁶-1,3,5-cyclooctatriene)(η²-dimethyl fumarate)₂, often abbreviated as Ru(cot)(dmfm)₂. acs.orgresearchgate.netnih.govresearchgate.netnih.gov This complex serves as a versatile starting material for the synthesis of a variety of other novel ruthenium complexes. nih.gov

Ru(cot)(dmfm)₂ can be synthesized from Ru(η⁴-cyclooctadiene)(η⁶-cyclooctatriene) [Ru(cod)(cot)]. nih.govresearchgate.net The structure of Ru(cot)(dmfm)₂ has been confirmed by X-ray crystallography. nih.gov It reacts with various ligands, such as amines and phosphines, through the dissociation of one of the dimethyl fumarate (B1241708) ligands. nih.gov For example, it reacts with monodentate amines to form monoamine complexes, Ru(cot)(dmfm)(amine). nih.gov These are among the first examples of thermally stable, mononuclear zerovalent ruthenium amine complexes. nih.gov The stability of these complexes is attributed to a balance between the electron-donating nature of the amine and the π-acidity of the dimethyl fumarate ligand. nih.gov

The organometallic approach, which involves the controlled decomposition of high-energy organometallic precursors like Ru(COD)(COT), is a widely used method for synthesizing metal nanoparticles. csic.es

Zirconium complexes also play a significant role in the chemistry of dienes. For instance, [ZrCp*₂(s-cis-isoprene)] has been shown to be a catalyst for the dimerization of isoprene to (E)-2,7-dimethyl-1,3,6-octatriene and (E)-2,7-dimethyl-2,4,6-octatriene. uwindsor.ca Zirconium-catalyzed hydroaminoalkylation of conjugated dienes has been explored for the synthesis of homoallylic amines, where the catalyst's structure influences the regioselectivity of the reaction. rsc.org

Synthesis and Reactivity of Transition Metal-Dimethyl-Octatriene Complexes

The synthesis of transition metal complexes incorporating dimethyl-octatriene ligands has been a subject of study, revealing how the ligand structure influences coordination and reactivity. For instance, ruthenium complexes with cyclooctatriene (a related cyclic triene) and dimethyl fumarate have been synthesized and their reactivity explored. The zerovalent ruthenium complex Ru(η⁶-1,3,5-cyclooctatriene)(η²-dimethyl fumarate)₂ serves as a precursor for generating various other ruthenium complexes through reactions with phosphines, amines, and water. researchgate.netacs.org Reaction of this complex with phenol at elevated temperatures leads to the formation of novel ruthenium(II) phenolate (B1203915) complexes, demonstrating C-H activation and dehydrogenative ring-closure of the cyclooctadienyl ligand. acs.org

The coordination of the dimethyl-octatriene ligand itself is crucial. Nickel complexes have been synthesized where the ligand can adopt different coordination modes. The interplay between η³- and η¹-allyl type coordination is influenced by the other ligands present on the metal center. rsc.org For example, σ-donor ligands tend to favor η¹-allyl coordination. rsc.org In the context of nickel-catalyzed reactions, complexes containing η³:η³-octadienediyl or η⁴-octatriene ligands have been identified. capes.gov.br The development of adaptive ligands, which can change their binding mode during a catalytic cycle, has also been a significant area of research, with applications in catalysts based on first-row transition metals like nickel. acs.org

The reactivity of these complexes is diverse. Ruthenium(0) aqua complexes have been synthesized from a Ru(η⁶-1,3,5-cyclooctatriene)(dimethyl fumarate)₂ precursor, which are rare examples of stable, isolable zerovalent ruthenium aqua complexes. acs.org The reactivity of these aqua complexes is of interest for transition-metal-catalyzed reactions in water. acs.org Furthermore, the reaction of ruthenium phenolate complexes derived from cyclooctatriene with methyl p-toluenesulfonate resulted in selective O-methylation of the coordinated phenoxo ligand, yielding a novel cationic ruthenium(II) complex. acs.org

Precursor ComplexReactantProduct Complex TypeReference
Ru(η⁶-cot)(dmfm)₂PhenolRuthenium(II) phenolate complex acs.org
Ru(η⁶-cot)(dmfm)₂dppe / H₂OZerovalent Ruthenium aqua complex acs.org
Nickel complexesPhosphine ligandsVaried η³- and η¹-allyl complexes rsc.org
cot = 1,3,5-cyclooctatriene (B161208), dmfm = dimethyl fumarate, dppe = 1,2-Bis(diphenylphosphino)ethane

Role of Dimethyl-Octatriene Ligands in Catalytic Cycles

Dimethyl-octatriene ligands and their derivatives are pivotal in various catalytic cycles, particularly in oligomerization and dimerization reactions. The electronic and steric properties of the ligands, which can be tuned by the placement of methyl groups and the choice of other ligands on the metal, dictate the outcome of these reactions. rsc.org

In nickel-catalyzed dimerization of butadiene, the nature of the ligand (σ-donor vs. π-acceptor) determines the product selectivity. rsc.org For instance, strong π-acceptor ligands favor the formation of 1,5-cyclooctadiene (B75094) (COD), while σ-donor ligands lead to vinylcyclohexene (B1617736) (VCH). rsc.org This control is attributed to the ligand's influence on the equilibrium between η³- and η¹-allyl intermediates in the catalytic cycle. rsc.org Similarly, the dimerization of 2,6-dimethyl-1,3,6-octatriene in the presence of nickel catalysts has been studied. researchgate.net Zirconium-based catalysts have also been employed for the dimerization of isoprene to produce 2,6-dimethyl-1,trans-3,6-octatriene with high selectivity, which can be enhanced by the addition of phosphines. researchgate.net

Ruthenium complexes also demonstrate significant catalytic activity. The complex Ru(η⁶-cot)(η²-dmfm)₂ (where cot is 1,3,5-cyclooctatriene and dmfm is dimethyl fumarate) catalyzes several carbon-carbon bond-forming reactions, including the dimerization of styrenes. researchgate.net In the cross-dimerization of conjugated dienes with alkenes, ruthenium complexes like [RuCp*Cl(η⁴-1,5-cod)] have been used, where an octatriene complex of Ru(II) was identified as an intermediate. acs.org

The final step in a proposed catalytic cycle for producing sodium acrylate (B77674) from ethylene (B1197577) and CO₂ involves the exchange of the acrylate product with ethylene on a nickel center, regenerating the active catalyst. researchgate.net This highlights the importance of ligand exchange in closing catalytic cycles. researchgate.net

Catalyst SystemReactionKey Intermediate/Ligand RoleReference
Nickel complexes with phosphine ligandsButadiene dimerizationLigand controls η³- vs. η¹-allyl equilibrium, directing product selectivity. rsc.org
Zirconium(IV) n-butoxide / Et₂AlClIsoprene dimerizationForms 2,6-dimethyl-1,trans-3,6-octatriene. researchgate.net
[RuCp*Cl(η⁴-1,5-cod)]Diene-alkene cross-dimerizationAn octatriene complex of Ru(II) is formed as an intermediate. acs.org
Ru(η⁶-cot)(η²-dmfm)₂Styrene dimerizationCatalyzes head-to-head dimerization. researchgate.net

Oxidative and Reductive Transformations of Dimethyl-Octatriene

Chemoselective Oxidation Strategies for Dimethyl-Octatriene

The oxidation of dimethyl-octatriene can be directed to achieve specific chemical transformations. The presence of multiple double bonds requires chemoselective methods to target a particular site. General oxidation of 2,6-dimethyl-2,4,6-octatriene can lead to the formation of epoxides and other oxygenated derivatives using common oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃).

A specific process for preparing 2,7-dimethyl-2,4,6-octatriene-1,8-dial involves a selective oxidation step. google.com In this multi-step synthesis, an allylic sulfide (B99878) diacetal is selectively oxidized to the corresponding allylic sulfone. google.com This oxidation is preferably carried out at low temperatures using peroxyphthalic acid, generated in situ from urea-hydrogen peroxide (UHP) and phthalic anhydride. google.com This controlled oxidation is a key step that precedes a Ramberg-Bäcklund reaction to form the triene backbone. google.com

Organocatalysts like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and its derivatives are effective for the chemoselective oxidation of alcohols to aldehydes or carboxylic acids and can be used in industrial applications under mild conditions. researchgate.net While not directly applied to dimethyl-octatriene in the sources, such methods represent a strategy for selective oxidation in complex molecules, potentially allowing for the oxidation of a hydroxylated dimethyl-octatriene derivative without affecting the double bonds. researchgate.net

Starting Material (Derivative)Oxidant/CatalystProductReference
di(3-formyl-3-methyl-2-propenyl)sulfide, dialkyl diacetalUrea-hydrogen peroxide / Phthalic anhydrideAllylic sulfone compound google.com
2,6-Dimethyl-2,4,6-octatrieneGeneral Oxidants (e.g., KMnO₄, CrO₃)Epoxides, other oxygenated derivatives

Selective Hydrogenation of Dimethyl-Octatriene Multiple Bonds

Selective hydrogenation of the multiple double bonds in dimethyl-octatriene allows for the synthesis of various partially or fully saturated derivatives. The reduction of 2,6-dimethyl-2,4,6-octatriene to the saturated hydrocarbon 2,6-dimethyloctane (B150249) can be achieved using hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst.

The choice of catalyst is critical for achieving selectivity. Transition metal complexes are widely used for hydrogenation reactions. numberanalytics.com For instance, Wilkinson's catalyst (RhCl(PPh₃)₃) is a well-known homogeneous catalyst for the hydrogenation of alkenes. numberanalytics.com The hydrogenation of cyclooctatriene has been studied using ruthenium catalysts, where the distribution of products is similar to that from the thermal decomposition of a Ru(η⁴-C₈H₁₂)(η⁶-C₈H₁₀) complex under hydrogen, suggesting a model for ruthenium metal's reactivity. researchgate.net

For highly selective transformations, novel catalyst systems are being developed. A copper-doped porous metal oxide catalyst has been shown to be effective for the selective hydrogenation of alkenes, offering an alternative to precious metal catalysts. rsc.org While specific application to dimethyl-octatriene is not detailed, such catalysts provide a potential route for the selective reduction of one or more double bonds in the triene system under specific conditions. rsc.org The general principle in catalytic hydrogenation is that less sterically hindered double bonds are typically reduced more readily, a factor that would be significant in the selective hydrogenation of a specific dimethyl-octatriene isomer.

SubstrateCatalyst/ReagentProductReference
2,6-Dimethyl-2,4,6-octatrieneH₂ / Pd/C2,6-Dimethyloctane
CyclooctatrieneRu(η⁴-C₈H₁₂)(η⁶-C₈H₁₀) under H₂Mixture of hydrogenated products researchgate.net
Alkenes (general)Copper-doped porous metal oxide / H₂Hydrogenated alkanes rsc.org
Alkenes (general)Wilkinson's catalyst (RhCl(PPh₃)₃) / H₂Hydrogenated alkanes numberanalytics.com

Advanced Spectroscopic and Computational Characterization of Dimethyl Octatriene Systems

Elucidation of Reaction Intermediates and Transition States via Advanced Spectroscopic Techniques

Tracking the fleeting existence of reaction intermediates and mapping the energy landscape of transition states are critical for a complete mechanistic understanding. Modern spectroscopic methods are capable of probing reactions as they occur, providing direct evidence for proposed pathways.

In-situ Nuclear Magnetic Resonance (NMR) and time-resolved Raman spectroscopy are powerful tools for the mechanistic analysis of homogeneous reactions in the solution phase. scispace.com In-situ NMR allows for the non-destructive, quantitative analysis of reacting mixtures over time, providing detailed structural information on reactants, products, and any sufficiently long-lived intermediates. scispace.com This can be achieved through various techniques, including rapid injection, stopped-flow, or simply monitoring a reaction within the NMR tube, to gather kinetic and structural data simultaneously. scispace.com

Time-resolved Raman spectroscopy offers complementary information by probing the vibrational modes of molecules. aip.org This technique is particularly sensitive to changes in molecular structure and bonding, making it ideal for identifying transient species and intermediates that may exist on very short timescales, often faster than those accessible by NMR. aip.orgacademicreads.com

While specific in-situ NMR or time-resolved Raman studies focused solely on dimethyl-octatriene are not prominent in the literature, the principles of these techniques are directly applicable. For instance, in the acid-catalyzed cyclization of a dimethyl-octatriene isomer, these methods could be used to monitor the disappearance of the acyclic triene signals and the appearance of signals corresponding to cyclic carbocation intermediates and final products. A notable study on the cyclization of 2,6-dimethyl-2,4,6-octatriene (B1666886) within zeolite catalysts employed in-situ Diffuse Reflectance Infrared Fourier Transform (DRIFT) and UV-vis spectroscopy to achieve a similar goal. osti.gov In this work, the formation of specific ethyltrimethylcyclopentenyl cation isomers was identified through their characteristic vibrational and electronic absorption bands, which were measured directly within the reactive environment. osti.gov

Mass Spectrometric Approaches to Mechanistic Insights in Dimethyl-Octatriene Chemistry

Mass spectrometry (MS) is an indispensable tool for gaining mechanistic insights by identifying reaction products, characterizing intermediates, and analyzing fragmentation patterns that reveal molecular structure. researchgate.net In the context of dimethyl-octatriene chemistry, atmospheric pressure chemical ionization (APCI) has been used to study the ionization behavior of 2,6-dimethyl-2,4,6-octatriene. lanl.govpnas.org

The ionization of polyenes like dimethyl-octatriene can proceed through competitive reaction channels, including charge transfer to form a molecular radical cation (M+•) or hydride abstraction to form a stable cation ([M–H]+). pnas.org The prevalence of each pathway is influenced by the solvent used during the analysis. pnas.org Studies have shown that the mass spectrum of 2,6-dimethyl-2,4,6-octatriene presents major peaks that can be rationalized by these proposed ionization mechanisms. lanl.gov For example, analysis using an atmospheric pressure corona discharge (APCD) ion source with different solvents yields distinct mass spectra, highlighting the role of the chemical environment in the ionization process. lanl.govpnas.org Advanced techniques like photoelectron photoion coincidence (PEPICO) spectroscopy further refine this analysis by allowing for the isomer-selective detection of reactive intermediates, which is crucial for untangling complex reaction networks. acs.org

Table 1: Major Mass Spectrometric Peaks of 2,6-Dimethyl-2,4,6-octatriene in Different Solvents Using APCI-MS. lanl.govpnas.org
SolventObserved Ion Speciesm/z (mass-to-charge ratio)Proposed Ionization Mechanism
Acetonitrile[M–H]⁺135Hydride Abstraction
M⁺•136Charge Transfer
Methanol (B129727)[M–H]⁺135Hydride Abstraction
M⁺•136Charge Transfer

Computational Chemistry and Quantum Mechanical Investigations of Dimethyl-Octatriene

Computational chemistry provides a powerful lens to view the microscopic world of chemical reactions, offering insights that are often inaccessible through experimentation alone. For dimethyl-octatriene, quantum mechanical methods are used to explore its electronic structure, predict reaction outcomes, and interpret spectroscopic data.

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost, making it well-suited for studying relatively large molecules like dimethyl-octatriene. scispace.comnih.gov DFT is used to calculate the electronic structure, which governs the molecule's stability, geometry, and reactivity. rsc.org

In studies of dimethyl-octatriene systems, DFT calculations have been employed to:

Rationalize Ionization Mechanisms: Theoretical calculations help determine the favorability of competing ionization pathways, such as charge transfer versus hydride abstraction, by comparing their reaction energies. This complements experimental mass spectrometry results. pnas.org

Investigate Reaction Intermediates: DFT is used to calculate the optimized geometries and relative stabilities of proposed intermediates, such as the different constitutional isomers of alkylcyclopentenyl cations formed during the zeolite-catalyzed cyclization of 2,6-dimethyl-2,4,6-octatriene. osti.gov These calculations have shown that while the C-2 methyl-substituted cation is thermodynamically favored, its formation can be sterically hindered in the confined spaces of medium-pore zeolites. osti.gov

Explore Reaction Pathways: DFT is applied to map potential energy surfaces for reactions like pericyclic shifts. For the related 1,3,7-octatriene (B13812992), DFT (using functionals like B3LYP and M06-2X) was used to investigate the competing researchgate.netresearchgate.net and researchgate.netacs.org sigmatropic shifts and intramolecular cycloadditions. researchgate.net

The photochemistry of conjugated polyenes is governed by complex dynamics on excited-state potential energy surfaces, often involving nonadiabatic transitions where the system hops between different electronic states. aip.org Molecular dynamics (MD) simulations model the motion of atoms over time, while nonadiabatic quantum dynamics specifically accounts for these electronic transitions, which are crucial for describing photochemical reaction pathways. lanl.govaps.orgarxiv.org

While specific MD simulations for dimethyl-octatriene are not widely documented, extensive research on closely related systems provides significant insight.

Parent and Analogous Systems: Nonadiabatic quantum dynamics calculations have been performed on the parent compound, all-trans 2,4,6-octatriene, to investigate its photoisomerization. researchgate.netresearchgate.net These studies show that after photoexcitation, an ultrafast (on the order of femtoseconds) nonradiative decay from the S2 to the S1 electronic state occurs, which is a key step in the isomerization process. researchgate.netresearchgate.net

Effect of Methylation: Theoretical studies on decatetraene (terminally dimethylated octatetraene) and comparisons with octatriene reveal the influence of methyl substituents. acs.orgresearchgate.net Methylation can stabilize certain excited states and influence the dynamics of population transfer between them, thereby affecting the photochemical outcome. acs.orgresearchgate.net

Modeling Technique: These investigations often use advanced methods like Complete Active Space Self-Consistent Field (CASSCF) to describe the electronic states and the Multiconfiguration Time-Dependent Hartree (MCTDH) method or Ab Initio Multiple Spawning (AIMS) to perform the quantum dynamics simulations. aip.orgresearchgate.netpnas.org Machine-learning accelerated nonadiabatic molecular dynamics (ML-NAMD) is an emerging technique used to study how substituents, including methyl groups, affect the dynamics and outcomes of photochemical reactions. nih.gov

A key strength of computational chemistry is its predictive power. Quantum mechanical calculations can map out entire reaction landscapes, predict the most likely pathways, and calculate spectroscopic properties to help experimentalists identify the molecules involved.

Reaction Pathways and Energetics: For the cyclization of 2,6-dimethyl-2,4,6-octatriene in zeolites, DFT calculations predicted the formation of different ethyltrimethylcyclopentenyl cation isomers. osti.gov The calculations provided the relative energies of these isomers, showing a thermodynamic preference for the C-2 methyl-substituted cation, but also demonstrating that zeolite pore size creates a shape-selective barrier to its formation. osti.gov Similarly, for 1,3,7-octatriene, CASPT2 and DFT methods were used to calculate the energy barriers for competing sigmatropic shifts, revealing multiple stepwise pathways with similar activation energies. researchgate.net

Spectroscopic Properties: Computational methods are crucial for interpreting experimental spectra. In the zeolite study, DFT was used to compute the infrared spectra of the proposed carbocation intermediates. osti.gov The calculated vibrational frequencies were then compared with the experimental in-situ DRIFT spectra, allowing for the confident assignment of the observed spectral bands and the identification of the specific isomers formed during the reaction. osti.gov

Table 2: Summary of Selected Computational Findings for Dimethyl-Octatriene and Related Systems.
SystemComputational MethodFindingSignificance
2,6-Dimethyl-2,4,6-octatrieneDFTCalculation of relative stability of cyclic cation intermediates in zeolites. osti.govExplains shape-selectivity in catalysis; thermodynamically favored product is not always the observed one. osti.gov
2,6-Dimethyl-2,4,6-octatrieneDFTPrediction of IR spectra for carbocation intermediates. osti.govAllows for the definitive identification of transient species from experimental in-situ spectra. osti.gov
1,3,7-OctatrieneDFT, CASSCF, CASPT2Identification of multiple competing stepwise pathways for researchgate.netacs.org sigmatropic shifts with similar energy barriers. researchgate.netReveals the complexity of pericyclic reaction mechanisms beyond simple concerted models. researchgate.net
all-trans 2,4,6-OctatrieneCASSCF, MCTDHSimulation of ultrafast (femtosecond) S2 -> S1 internal conversion upon photoexcitation. researchgate.netresearchgate.netElucidates the primary non-radiative decay channel that initiates photoisomerization. researchgate.netresearchgate.net

Molecular Dynamics Simulations and Nonadiabatic Quantum Dynamics in Photochemistry

Application of Advanced Microscopy for Dimethyl-Octatriene Derived Materials

The nanoscale and microscale structural organization of materials derived from dimethyl-octatriene isomers is fundamental to their macroscopic properties. Advanced microscopy techniques, including Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), Atomic Force Microscopy (AFM), and Scanning Tunneling Microscopy (STM), are indispensable tools for elucidating this intricate architecture. These methods provide high-resolution imaging and analysis of surface morphology, internal structure, and molecular arrangement, which are critical for the development and optimization of novel polymers and nanomaterials sourced from dimethyl-octatriene.

Scanning Electron Microscopy (SEM) in Morphological Analysis

Scanning Electron Microscopy is a powerful technique for visualizing the surface topography of materials. In the context of dimethyl-octatriene derivatives, SEM is primarily used to characterize the morphology of polymers and composites. For instance, β-ocimene (3,7-dimethyl-1,3,6-octatriene), a bio-based monomer, can be polymerized to create novel elastomers. deepdyve.com The surface morphology and properties of substrates coated with these polymers are observed using SEM to assess features like film uniformity, porosity, and the presence of aggregates. deepdyve.commdpi.com

The technique provides critical data on particle size and distribution for polymer nanospheres. For example, in studies of similar polymer systems, SEM images distinguish the size and shape of nanospheres before and after processing steps like carbonization, revealing structural changes such as shrinkage. researchgate.net High-resolution Field Emission Scanning Electron Microscopy (FESEM) offers even greater detail than conventional SEM. pocketdentistry.com Furthermore, SEM is employed for cross-sectional imaging to evaluate the vertical structure and interfaces within layered materials, a crucial aspect for applications in coatings and electronics. rsc.org

Below is a table illustrating the type of data that can be obtained from SEM analysis for polymer nanospheres, based on findings from related polymer studies.

Table 1: Illustrative SEM Data on Polymer Nanosphere Morphology This table is an illustrative example based on typical data obtained in polymer science to demonstrate the application of SEM, inspired by findings in related research. researchgate.net

Sample Stage Average Diameter (nm) Morphology Observations
Before Carbonization ~200 nm Uniform, spherical Polymer nanospheres are well-dispersed and uniform in size.

Transmission Electron Microscopy (TEM) for Nanoscale Structural Detail

Transmission Electron Microscopy offers significantly higher resolution than SEM, enabling the characterization of the internal structure of materials at the nanoscale. researchgate.net For materials derived from dimethyl-octatriene, TEM is essential for visualizing the size, shape, and distribution of nanoparticles, as well as their crystalline structure. pocketdentistry.comresearchgate.net

When polymers derived from dimethyl-octatriene are formulated into nanoparticles for advanced applications, TEM analysis can confirm their size and morphology, which are critical to their function. pocketdentistry.com For example, in the characterization of similar magnetic nanoparticles coated with polymers, TEM images show the electron-dense core, allowing for precise measurement of its diameter, which can be compared with data from other techniques like Dynamic Light Scattering (DLS). pocketdentistry.com Sample preparation for TEM may involve staining with heavy metals to enhance the contrast of polymer structures that have low electron density. pocketdentistry.com High-Resolution TEM (HRTEM) can even provide details at the atomic scale, revealing the crystal structure of nanomaterials. researchgate.net

Atomic Force Microscopy (AFM) for Surface Topography and Mechanical Properties

Atomic Force Microscopy is a versatile technique that provides three-dimensional topographical images of a material's surface with nanoscale resolution. Unlike electron microscopy, AFM does not require a vacuum and can be operated in various environments. In the study of materials derived from related dienes, AFM has been used to measure the thickness of nanofibrils. For instance, in a study on cellulose (B213188) functionalized with 2,7-octadienyl-ether groups, AFM was used to measure the thickness of the resulting nanocellulose, revealing how the choice of solvent impacts the fibril dimensions. escholarship.org This highlights its utility for characterizing the physical dimensions of dimethyl-octatriene-derived nanostructures.

AFM can also probe mechanical properties like stiffness and adhesion at the nanoscale, providing insights into the material's performance.

Table 2: AFM Measurement of Functionalized Nanocellulose Thickness in Different Solvents Data sourced from a study on nanocellulose functionalized with 2,7-octadienyl-ether groups, a structure related to dimethyl-octatriene derivatives. escholarship.org

Solvent Average Thickness (nm)
Dimethyl Sulfoxide (DMSO) 3.7
Tetrahydrofuran (B95107) (THF) 6.3

Scanning Tunneling Microscopy (STM) for Atomic-Scale Imaging

Scanning Tunneling Microscopy provides the highest resolution among common microscopy techniques, capable of imaging individual atoms on a conductive or semiconductive surface. Its application for dimethyl-octatriene-derived materials is specialized, focusing on how these molecules arrange and bind to substrates. In studies of complex molecules incorporating a dimethyl-octatriene unit, such as certain carotenoid-porphyrin systems, STM can be used to understand their conformation and binding characteristics on surfaces like gold (Au(111)). acs.org Low-temperature STM can reveal the precise orientation and bonding of individual molecules, providing fundamental insights into the interactions that govern the formation of self-assembled monolayers. acs.org

Table 3: Mentioned Chemical Compounds

Compound Name Isomer/Derivative Of
2,6-dimethyl-1,3,6-octatriene Dimethyl-Octatriene
2,6-dimethyl-2,4,6-octatriene Dimethyl-Octatriene
2,7-dimethyl-1,3,7-octatriene Dimethyl-Octatriene
2,7-dimethyl-2,4,6-octatrienedial Dimethyl-Octatriene
3,7-dimethyl-1,3,6-octatriene (β-ocimene) Dimethyl-Octatriene
Alloocimene Dimethyl-Octatriene
Isoprene (B109036) N/A
Tetrahydrofuran N/A
Dimethyl Sulfoxide N/A
Chloroform (B151607) N/A
Gold N/A
Porphyrin N/A
Cellulose N/A

Applications of Dimethyl Octatriene in Advanced Materials and Organic Synthesis Non Clinical

Dimethyl-Octatriene as a Versatile Building Block in Complex Organic Synthesis

The unique arrangement of alternating double bonds in dimethyl-octatriene isomers allows for a wide range of chemical transformations, establishing them as important starting materials for the synthesis of more complex molecules. mdpi.com They serve as foundational skeletons in the construction of natural products and valuable industrial chemicals.

The conjugated diene and triene systems within dimethyl-octatriene isomers are ideal substrates for pericyclic reactions, most notably the Diels-Alder reaction, which is a powerful method for the regio- and stereoselective formation of six-membered rings. msu.edunih.gov This reaction allows for the creation of multiple stereocenters in a single, concerted step, which is a cornerstone of advanced organic synthesis. msu.edu

Research has demonstrated the use of dimethyl-octatriene isomers in stereoselective cycloadditions. For instance, (E)-ocimene, also known as (E)-3,7-dimethyl-1,3,6-octatriene, has been utilized as the diene component in Diels-Alder reactions to synthesize complex natural product precursors. acs.org The stereospecificity of these reactions ensures that the geometry of the reactants dictates the stereochemistry of the product, allowing chemists to build complex, three-dimensional molecular architectures with high precision. msu.edu The regioselectivity of the Diels-Alder reaction, which determines the orientation of the diene and dienophile, is also a critical factor, with outcomes often predictable based on the electronic properties of the substituents on both components. masterorganicchemistry.com The ability to control both the regio- and stereochemistry makes dimethyl-octatrienes valuable chiral building blocks for creating complex molecules.

Dimethyl-octatrienes are crucial intermediates in the industrial synthesis of a variety of fine chemicals, most notably carotenoids. google.comgoogleapis.com Carotenoids are a class of organic pigments found in plants and other photosynthetic organisms. A key step in many commercial carotenoid syntheses involves derivatives of dimethyl-octatriene.

Specifically, 2,7-dimethyl-2,4,6-octatriene-1,8-dialdehyde (often called C-10 dialdehyde) is a pivotal intermediate for producing compounds like β-carotene, lycopene, and astaxanthin. google.comgoogleapis.com Multiple synthetic routes have been developed to produce this dialdehyde (B1249045), highlighting its industrial importance. google.comgoogle.com One patented method involves a multi-step process starting from acetaldehyde (B116499) diethyl acetal (B89532) and ethyl-(1-propenyl)-ether, proceeding through several intermediates to ultimately yield the target C-10 dialdehyde. googleapis.com Another important intermediate, (2E,4E,6E)-2,7-Dimethyl-2,4,6-octatriene-1,8-diol, is used in the synthesis of Decapreno-β-carotene. 0qy.com These synthetic intermediates demonstrate the role of the dimethyl-octatriene backbone as a fundamental structural unit for larger, high-value molecules.

Below is a table of key intermediates derived from or related to the dimethyl-octatriene framework.

Intermediate CompoundCAS NumberMolecular FormulaApplicationReference(s)
2,7-Dimethylocta-2,4,6-triene-1,8-dial5056-17-7C10H12O2Synthesis of carotenoids (β-carotene, lycopene, etc.) google.comgoogleapis.com
(2E,4E,6E)-2,7-Dimethyl-2,4,6-octatriene-1,8-diol590403-00-2C10H16O2Intermediate for Decapreno-β-carotene 0qy.com
1,1,8,8-Tetramethoxy-2,7-dimethyl-2,4,6-octatrieneNot AvailableC14H24O4Precursor to 2,7-dimethyl-2,4,6-octatrienedial google.com

Stereoselective Synthesis of Complex Organic Molecules Incorporating Dimethyl-Octatriene Moieties

Polymeric Materials Derived from Dimethyl-Octatriene Monomers

The presence of multiple double bonds makes dimethyl-octatriene isomers, particularly alloocimene (2,6-dimethyl-2,4,6-octatriene), suitable monomers for polymerization. mdpi.comchemicalbook.com These terpene-based monomers are derived from renewable resources, making them an attractive alternative to petroleum-based monomers for creating sustainable polymers. mdpi.com

Polymers have been successfully synthesized from dimethyl-octatriene isomers using various polymerization techniques, including cationic, anionic, and redox emulsion polymerization. mdpi.com For example, alloocimene can be copolymerized with isobutylene (B52900) to create thermoplastic elastomers. mdpi.com The resulting polymers often possess unique properties due to the specific structure of the terpene monomer.

Furthermore, the dimethyl-octatriene framework is central to the design of advanced functional polymers. Researchers have synthesized degradable conjugated polymers using 2,7-dimethyl-2,4,6-octatrienedial (C-10 dialdehyde) as a key building block. rsc.org This dialdehyde, derived from the degradation of β-carotene, can be used in polycondensation reactions to create poly(azomethine)s. rsc.org These carotenoid-based polymers exhibit interesting electronic properties and are being investigated for use as semiconductors in degradable electronics, demonstrating a path from a simple terpene-related structure to a high-performance, sustainable material. rsc.org

The microstructure of polymers derived from dimethyl-octatriene is highly dependent on the polymerization method and catalyst system employed. mdpi.commdpi.com The multiple double bonds in a monomer like alloocimene can react in different ways, leading to various polymer architectures.

For example, the anionic polymerization of alloocimene initiated by sodium results in a mixture of microstructures, including 2,3- and 6,7-additions. mdpi.com In contrast, using Ziegler-Natta catalysts (e.g., TiCl4 or VCl3) or certain acid catalysts favors a 4,7-microstructure. mdpi.com The ability to control the polymer architecture is crucial as it directly influences the material's final properties, such as its thermal and mechanical characteristics. mdpi.com Advanced catalytic systems, such as those based on neodymium, have been used in the coordinative chain transfer polymerization (CCTP) of terpene monomers to produce polymers with controlled molecular weights and narrow molecular weight distributions. mdpi.com This level of control is essential for creating sustainable rubbers with tailored properties. mdpi.com

The following table summarizes the relationship between the polymerization method and the resulting microstructure of poly(alloocimene).

Polymerization MethodCatalyst/Initiator SystemResulting Microstructure(s)Reference(s)
Anionic PolymerizationSodium in ethersMixture of 2,3- and 6,7-polyalloocimene mdpi.com
Cationic PolymerizationBoron fluoride (B91410) etherate, Titanium tetrachloridePreferentially 4,7-microstructures mdpi.com
Ziegler-Natta PolymerizationTriisobutylaluminum/Titanium tetrachloride or Vanadium trichloridePreferentially 4,7-microstructures mdpi.com
Redox Emulsion Polymerizationtert-Butyl hydroperoxideMainly 1,4-cis and 1,4-trans microstructures enscm.fr
Coordinative Chain Transfer PolymerizationNeodymium-based catalyst (NdV3/Al(i-Bu)2H/Me2SiCl2)High percentage of 1,4-cis microstructure mdpi.com

Design and Synthesis of Functional Polymers Containing Dimethyl-Octatriene Units

Role of Dimethyl-Octatriene in Supramolecular Assemblies and Nanomaterials

While dimethyl-octatriene itself is a relatively simple molecule, its core structure—a conjugated polyene chain—is the fundamental component that enables the formation of complex supramolecular assemblies and nanomaterials in its more elaborate derivatives, the carotenoids. mdpi.comresearchgate.net The self-assembly of these larger molecules is driven by non-covalent forces, primarily π–π stacking interactions between the hydrophobic polyene chains. researchgate.netcas.cz

Carotenoids can form highly ordered structures, such as H-aggregates (parallel, "card-pack" arrangement) and J-aggregates (head-to-tail arrangement), when an aqueous solution is added to an organic solution of the pigment. mdpi.comcas.cz These aggregates exhibit distinct optical properties compared to the individual molecules. mdpi.com The formation of these supramolecular structures can be influenced by the terminal groups on the carotenoid and can even be directed by chiral molecules to form assemblies with macroscopic chirality. researchgate.netcas.cz

Furthermore, carotenoids can be encapsulated within host molecules like cyclodextrins or proteins to form well-defined supramolecular complexes. mdpi.com These complexes can enhance the stability and solubility of the carotenoid. The principles governing the assembly of these complex natural products are rooted in the properties of their shared polyene backbone, a structure provided by the dimethyl-octatriene framework. There are also reports where 2,6-dimethyl-2,4,6-octatriene (B1666886) has been identified during the synthesis of carbon nanomaterials, suggesting its potential involvement in complex self-assembly or decomposition processes under specific high-energy conditions. oiccpress.com

Exploration of Dimethyl-Octatriene in Advanced Optical and Electronic Materials

The conjugated triene system of dimethyl-octatriene isomers serves as a foundational structure for the development of advanced optical and electronic materials. The delocalized π-electrons within its backbone are a key feature for creating organic semiconductors. While dimethyl-octatriene itself is a building block, its derivatives have been synthesized and incorporated into larger polymeric systems to explore their potential in electronic devices.

Detailed research has been conducted on polymers derived from functionalized dimethyl-octatriene, specifically using 2,7-dimethyl-2,4,6-octatrienedial, a carotenoid-derived molecule. rsc.org These studies provide insight into how the dimethyl-octatriene core contributes to the optical and electronic properties of resulting materials. The investigation of these polymers, such as "caro-PPV," which incorporates the dimethyl-octatriene structure, has yielded significant findings regarding their optoelectronic behavior and performance in semiconductor applications. rsc.org

The optoelectronic characteristics of these materials have been thoroughly examined using techniques like ultraviolet-visible (UV-Vis) spectroscopy and transient absorption (TA) spectroscopy. rsc.org UV-Vis spectroscopy of a polymer containing the dimethyl-octatriene moiety reveals a red-shifted absorbance maximum compared to its monomeric model compound, indicating an extension of the conjugated system. rsc.org For instance, the caro-PPV polymer exhibits a maximum absorbance (λmax) at 491 nm in a chloroform (B151607) solution and 470 nm as a thin film. rsc.org

Transient absorption spectroscopy has been employed to understand the ultrafast excited-state relaxation dynamics of these polymers. rsc.org The findings indicate that polymers based on dimethyl-octatriene follow the typical three-state relaxation model seen in polyenes, where excitation to the bright S₂ state is followed by rapid internal conversion to the dark S₁ state and subsequent non-radiative decay back to the ground state (S₀). rsc.org

Furthermore, the utility of these dimethyl-octatriene-based polymers as semiconductors has been demonstrated through their integration into organic field-effect transistors (OFETs). The charge carrier mobility of these materials is a critical parameter for their performance in electronic devices. Research has shown that polymers like caro-PPV exhibit promising semiconductor performance, with charge carrier mobilities significantly higher than other related bio-inspired polymers. rsc.org

The following tables summarize key research findings on the properties of a polymer derived from a dimethyl-octatriene functionalized precursor.

Table 1: Optoelectronic Properties of a Dimethyl-Octatriene-Based Polymer (caro-PPV)

Property Value in Solution (Chloroform) Value as Thin Film
Absorbance Maximum (λmax) 491 nm 470 nm

Data sourced from a study on carotenoid-based conjugated polymers. rsc.org

Table 2: Molecular and Semiconductor Properties of Dimethyl-Octatriene-Based Polymers

Polymer Number Average Molecular Weight (Mn) (g mol⁻¹) Degree of Polymerization (DP) Charge Carrier Mobility (cm² V⁻¹ s⁻¹)
caro-PPV < 4000 9 10³–10⁴ times greater than p(CP-hexyl)
p(CP-hexyl) < 4000 8 Lower than caro-PPV

This table presents comparative data from research on biobased degradable conjugated polymers. rsc.org

These findings underscore the potential of dimethyl-octatriene as a valuable component in the design of next-generation organic electronic and optical materials. The ability to form conjugated polymers with tunable properties makes it a subject of ongoing interest in materials science.

Environmental Fate and Green Chemistry Considerations for Dimethyl Octatriene

Pyrolysis and Thermal Decomposition Pathways of Dimethyl-Octatriene

The thermal behavior of dimethyl-octatriene isomers is a key factor in understanding their environmental persistence and transformation. Studies have shown that these compounds undergo thermal isomerization at elevated temperatures. For instance, 2,6-dimethyl-2,4,6-octatriene (B1666886), also known as allo-ocimene, can be produced through the flash vacuum pyrolysis of α-pinene at temperatures between 400 and 450°C. This process involves ring-opening reactions under reduced pressure to minimize side reactions.

Another isomer, 3,7-dimethyl-1,3,6-octatriene (ocimene), is also synthesized via the pyrolysis of α-pinene, typically at around 200°C. scentree.co This reaction breaks a specific bond in the α-pinene molecule to form the new compound. scentree.co The thermal decomposition of related compounds provides further insight. For example, the pyrolysis of 1,2-dichloroethane (B1671644) has been studied to understand the thermal degradation of polyvinyl chloride (PVC), a process that involves the elimination of hydrogen chloride. tandfonline.com While no specific data on the direct pyrolysis products of dimethyl-octatriene were found in the provided search results, the general principles of thermal decomposition of unsaturated hydrocarbons suggest that fragmentation and rearrangement reactions would likely occur at high temperatures, leading to the formation of smaller volatile organic compounds.

Table 1: Pyrolysis Conditions for Dimethyl-Octatriene Synthesis

PrecursorDimethyl-Octatriene IsomerTemperature (°C)PressureKey Mechanism
α-Pinene2,6-Dimethyl-2,4,6-octatriene400–450<1 mmHgRetro-ene reaction
α-Pinene3,7-Dimethyl-1,3,6-octatriene~200Not specifiedBond breaking scentree.co

Photodegradation and Atmospheric Chemistry of Dimethyl-Octatriene

Once released into the atmosphere, dimethyl-octatriene is subject to photodegradation, a process driven by sunlight. The conjugated triene structure of compounds like 2,6-dimethyl-2,4,6-octatriene makes them susceptible to photochemical reactions. Research has involved studying the photodegradation of related compounds to understand these processes. For example, the photodegradation of lignins in the presence of hydrogen peroxide has been investigated, highlighting the role of reactive oxygen species in breaking down complex organic molecules.

While specific studies detailing the atmospheric photodegradation pathways of dimethyl-octatriene were not prevalent in the search results, general knowledge of atmospheric chemistry suggests that it would react with hydroxyl radicals (•OH), ozone (O₃), and nitrate (B79036) radicals (•NO₃). These reactions would lead to the formation of various oxygenated products, including aldehydes, ketones, and organic nitrates, which can contribute to the formation of secondary organic aerosols (SOA) and photochemical smog. The volatility of dimethyl-octatriene isomers suggests they play a role as semiochemicals, and their conjugated double bonds may enhance this volatility for rapid signaling in plant defense.

Sustainable Synthetic Strategies for Dimethyl-Octatriene Production

The development of green and sustainable methods for producing dimethyl-octatriene and its derivatives is an active area of research. Traditional methods can have environmental drawbacks, prompting the search for cleaner alternatives. mdpi.com

One approach involves utilizing renewable feedstocks. As previously mentioned, α-pinene, a natural product from pine resin, can be used as a precursor for the synthesis of 2,6-dimethyl-2,4,6-octatriene and ocimene through pyrolysis. scentree.co This utilizes a bio-based starting material, reducing reliance on fossil fuels.

Another strategy focuses on improving the efficiency and safety of synthetic routes. For instance, a method for synthesizing 2,7-dimethyl-2,4,6-octatriene-1,8-dialdehyde has been developed that boasts a simple process, mild conditions, and high yield. google.comgoogleapis.com This multi-step synthesis involves intermediates like 1,1,3-triethoxy-2-methyl-butane (B8521969) and 1-methoxy-2-methyl-1,3-butadiene and utilizes catalysts such as isoquinoline (B145761) and p-toluenesulfonic acid. google.comgoogleapis.com An improved method for preparing 2,7-dimethyl-2,4,6-octatrienedial involves reacting 2-butenyl-bisphosphonic acid tetraalkyl ester with a protected pyruvic aldehyde derivative in a nonpolar organic solvent in the presence of an alkali metal hydroxide (B78521), offering high yields. google.com

Furthermore, research into the direct synthesis of related compounds like dimethyl carbonate (DMC) from carbon dioxide and methanol (B129727) highlights a broader trend towards greener chemical production. aalto.fi This approach is considered a more sustainable alternative to traditional methods that have safety and environmental concerns. aalto.fi The oxidative carbonylation of methanol to produce DMC and dimethyl oxalate (B1200264) (DMO) also presents a green process with high atom economy and the potential for an industrial carbon cycle. mdpi.com

Table 2: Sustainable Synthesis Approaches for Dimethyl-Octatriene and Derivatives

ProductPrecursorsKey Reagents/CatalystsNoteworthy Features
2,6-Dimethyl-2,4,6-octatrieneα-PineneHeat (Pyrolysis)Utilizes renewable feedstock.
2,7-Dimethyl-2,4,6-octatriene-1,8-dialdehydeAcetaldehyde (B116499) diethyl acetal (B89532), Ethyl-(1-propenyl)-etherIsoquinoline, p-Toluenesulfonic acidSimple process, mild conditions, high yield. google.comgoogleapis.com
2,7-Dimethyl-2,4,6-octatrienedial2-Butenyl-bisphosphonic acid tetraalkyl ester, Protected pyruvic aldehyde derivativeAlkali metal hydroxideHigh yield coupling reaction. google.com

Recycling and Reutilization Methodologies for Dimethyl-Octatriene-Derived Materials

Information specifically on the recycling and reutilization of materials derived directly from dimethyl-octatriene is limited in the provided search results. However, broader principles of polymer and chemical recycling can be considered. Dimethyl-octatriene's tendency to polymerize suggests that it could be a monomer for producing various polymers. chemicalbook.com The recycling of these polymers would likely follow established methodologies for similar materials.

For instance, the thermal decomposition of polyvinyl chloride (PVC) is a subject of extensive research, indicating that thermal methods could be employed to break down polymers into smaller molecules that can be used as chemical feedstocks. tandfonline.com Hydrothermal carbonization (HTC) is another technology used to convert biomass into hydrochar, a solid product, and a process water phase. This demonstrates a method for processing organic materials, which could potentially be adapted for waste streams containing dimethyl-octatriene-derived polymers.

While direct recycling methods for "dimethyl-octatriene-derived materials" are not explicitly detailed, the principles of chemical recycling, where polymers are broken down into their constituent monomers or other valuable chemicals, would be the most probable approach. This would involve processes like pyrolysis or solvolysis to recover the dimethyl-octatriene or other useful hydrocarbons.

Future Directions and Emerging Research Areas in Dimethyl Octatriene Chemistry

Integration of Artificial Intelligence and Machine Learning in Dimethyl-Octatriene Research

Furthermore, ML is proving effective in the analysis of complex chemical mixtures. Computational statistics and machine learning algorithms have been successfully used to identify specific volatile compounds, such as (E)-3,7-dimethyl-1,3,6-octatriene, as geographical origin indicators in natural products like olive oil. a-z.lu This approach could be expanded to other areas, including environmental monitoring and food science, where dimethyl-octatriene isomers may act as biomarkers. The integration of AI can also aid in interpreting complex spectral data from various analytical techniques, leading to more accurate identification and quantification of dimethyl-octatriene in diverse matrices.

Table 1: Applications of AI/ML in Dimethyl-Octatriene Research

AI/ML Application Area Specific Task Potential Impact on Dimethyl-Octatriene Research Supporting Evidence
Property Prediction Predicting quantum mechanical properties, energy, and forces. Accelerates the discovery of new materials and catalysts by simulating properties without full-scale calculations. A geometry-aware transformer (GeoT) model was used to analyze 7,7-dimethyl-1,3,5-octatriene. nih.gov
Reaction Outcome Prediction Forecasting the products and yields of catalytic transformations. Optimizes reaction conditions for the synthesis and transformation of dimethyl-octatriene, reducing experimental costs. General AI methods are being developed to predict new compounds and their properties. labmanager.com
Molecular Dynamics Simulation Generating long-time trajectories of molecular motion. Provides insights into conformational changes, reaction mechanisms, and interactions at a fraction of the traditional computational cost. The MDtrajNet-1 model can directly generate MD trajectories for diverse molecules. researchgate.net
Analytical Chemistry Identifying and quantifying compounds in complex mixtures. Enables the use of dimethyl-octatriene isomers as biomarkers for geographical origin, quality control, or disease diagnostics. Machine learning algorithms identified (E)-3,7-dimethyl-1,3,6-octatriene as an indicator of olive oil origin. a-z.lu

Development of Novel Catalytic Systems for Challenging Dimethyl-Octatriene Transformations

The selective transformation of dimethyl-octatriene into valuable chemical products remains a significant challenge that drives the development of novel catalytic systems. Research is focused on creating catalysts that offer higher activity, selectivity, and stability for reactions such as dimerization, oligomerization, and functionalization.

One area of investigation is the use of nickel-based complexes for the linear dimerization of isomers like 2,6-dimethyl-1,3,6-octatriene. researchgate.net These reactions can produce longer-chain polyenes, which are valuable intermediates in organic synthesis. The development of low-valent ruthenium complexes, such as those derived from Ru(η6-cot)(η2-dmfm)2 (where cot is 1,3,5-cyclooctatriene (B161208) and dmfm is dimethyl fumarate), also presents opportunities. researchgate.netresearchgate.net These catalysts have shown remarkable activity in various transformations, including co-oligomerizations and dimerizations of other alkenes, suggesting their potential applicability to dimethyl-octatriene substrates. researchgate.netresearchgate.net

Palladium-based catalysts, widely studied for the telomerization of butadiene, could also be adapted for dimethyl-octatriene. rsc.org The introduction of methyl groups on the triene backbone would influence the electronic and steric environment of the reaction, requiring tailored ligand design to control regioselectivity and stereoselectivity. Furthermore, the use of metal nanoparticles stabilized by ligands like N-heterocyclic carbenes (NHCs) represents a modern approach. rsc.org These systems combine the high surface area of nanoparticles with the tunable properties of the stabilizing ligands, offering robust and versatile catalysts for a range of organic transformations. rsc.org

Table 2: Emerging Catalytic Systems for Dimethyl-Octatriene

Catalyst System Target Transformation Potential Products/Advantages Supporting Evidence
Nickel Complexes Linear Dimerization C16 and C20 polyene hydrocarbons. Demonstrated for the dimerization of 2,6-dimethyl-1,3,6-octatriene. researchgate.net
Low-Valent Ruthenium Complexes Co-dimerization, Co-oligomerization Functionalized longer-chain olefins. High atom economy. Ruthenium complexes show high activity for alkene transformations. researchgate.netresearchgate.net
Palladium Complexes with Custom Ligands Telomerization, Functionalization Functionalized C10 derivatives (e.g., ethers, esters). Analogous to the well-established telomerization of butadiene. rsc.org
Ligand-Stabilized Metal Nanoparticles (e.g., Ru-NHC) Hydrogenation, Oxidation Selective reduction or oxidation of double bonds; offers high stability and recyclability. NHC-stabilized RuNPs are versatile catalysts for one-pot reactions. rsc.org

Exploration of Dimethyl-Octatriene in Novel Advanced Material Paradigms

The conjugated triene structure of dimethyl-octatriene makes it an attractive building block, or monomer, for the synthesis of advanced materials. The presence and position of the two methyl groups can be used to fine-tune the properties of resulting polymers, such as solubility, thermal stability, processability, and mechanical characteristics.

Future research will likely explore the polymerization of dimethyl-octatriene isomers to create novel elastomers and plastics. The conjugated system allows for polymerization via mechanisms similar to those used for butadiene and isoprene (B109036), key monomers for synthetic rubber. The resulting polymers could exhibit unique properties due to the specific stereochemistry and placement of the methyl groups, potentially leading to materials with tailored elasticity, durability, or thermal resistance.

Beyond simple polymers, dimethyl-octatriene could be incorporated as a co-monomer in the synthesis of advanced functional materials. Its conjugated structure could be exploited in the development of organic semiconductors, conductive polymers, or materials with interesting optical properties. The ability to control the isomer of dimethyl-octatriene used in the synthesis could provide a route to materials with precisely engineered electronic and photophysical characteristics.

Advanced In-situ Probing Techniques for Real-time Monitoring of Dimethyl-Octatriene Reactions

A deep understanding of reaction mechanisms is crucial for optimizing chemical processes. Advanced in-situ spectroscopic techniques allow researchers to observe reactions as they happen, providing real-time data on the formation of intermediates and the transformation of reactants into products.

For reactions involving dimethyl-octatriene, several powerful in-situ methods are being applied. For example, the catalytic conversion of 2,6-dimethyl-2,4,6-octatriene (B1666886) over zeolite catalysts has been studied using a combination of in-situ Diffuse Reflectance UV-vis (DR UV-vis) and Fourier Transform Infrared (DRIFT) spectroscopy. umass.eduosti.gov These techniques have allowed for the direct observation and identification of key intermediates, such as alkylcyclopentenyl cations, which are crucial species in the reaction pathway leading to olefins and aromatics. umass.eduosti.gov The ability to track the spectroscopic signatures of these transient species provides invaluable mechanistic insight. umass.edu

Other techniques poised to make an impact include:

In-situ Raman Spectroscopy : This method is highly effective for studying catalytic systems, as it is often insensitive to gas-phase molecules and can be used at high temperatures. horiba.comsciencenet.cn It can provide detailed information about the vibrational modes of surface species and changes in the catalyst structure during the reaction. sciencenet.cn

On-line Mass Spectrometry (MS) : Coupling a microreactor directly to an electrospray ionization mass spectrometer (ESI-MS) allows for the continuous, real-time monitoring of polymer growth and other reactions in solution. rsc.org

Time-Domain Nuclear Magnetic Resonance (TD-NMR) : This technique can monitor processes like polymerization by probing changes in molecular mobility as liquid reagents are converted into solid products. mdpi.com

By combining these advanced analytical tools, researchers can develop a comprehensive, real-time picture of dimethyl-octatriene transformations, leading to more efficient and selective chemical processes.

Q & A

Basic Research Questions

Q. How can spectroscopic methods (NMR, IR, MS) be used to distinguish structural isomers of dimethyl octatriene?

  • Methodology : Analyze the compound using 1^1H and 13^13C NMR to identify chemical shifts associated with conjugated trienes and methyl substituents. For example, the coupling patterns in 1^1H NMR can differentiate cis/trans isomerism in triene systems . IR spectroscopy detects C=C stretching vibrations (~1600–1680 cm1^{-1}) and methyl group vibrations (~1375 cm1^{-1}). Mass spectrometry (MS) with electron ionization (EI) can confirm molecular weight (C10_{10}H16_{16}, m/z 136) and fragmentation patterns unique to branched alkenes .

Q. What experimental protocols are recommended for synthesizing dimethyl octatriene with high purity?

  • Methodology : Use terpene synthesis routes, such as dehydration of linalool (yield ~31%) or citronellal (yield ~7%), as outlined in terpene chemistry literature. Purify via fractional distillation under reduced pressure (e.g., 40–60°C at 0.1 mmHg) and validate purity using GC-MS with a polar capillary column (e.g., DB-WAX) to separate isomers .

Q. How do environmental factors (pH, temperature) influence the stability of dimethyl octatriene in laboratory storage?

  • Methodology : Conduct accelerated stability studies by storing the compound in sealed amber vials under varying conditions (e.g., 4°C vs. 25°C, inert atmosphere vs. ambient air). Monitor degradation via periodic GC-FID analysis. Note that conjugated trienes are prone to oxidation; thus, storage with antioxidants (e.g., BHT) or under argon is advised .

Advanced Research Questions

Q. What computational methods (e.g., DFT, frontier orbital analysis) can predict the reactivity of dimethyl octatriene in Diels-Alder or electrocyclic reactions?

  • Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model HOMO/LUMO distributions and predict regioselectivity. For example, frontier orbital analysis of the triene system can explain its preference for [4+2] cycloaddition over [6+4] pathways . Validate predictions with experimental kinetics (e.g., reaction rates under thermal vs. photochemical conditions) .

Q. How can contradictions in reported toxicity data for dimethyl octatriene be resolved?

  • Methodology : Conduct a systematic review using PRISMA guidelines:

  • Search Strategy : Use databases (SciFinder, PubMed) with queries like ("dimethyl octatriene" OR "2,6-dimethyl-2,4,6-octatriene") AND (toxicity OR ecotoxicity OR biodegradation) .
  • Bias Mitigation : Include in vitro (e.g., Ames test) and in vivo (e.g., zebrafish embryo) studies, weighting results by OECD/GLP compliance .
  • Data Synthesis : Apply meta-analysis tools (RevMan) to reconcile discrepancies in LC50_{50} values across studies .

Q. What strategies optimize the enantioselective synthesis of dimethyl octatriene for chiral terpene studies?

  • Methodology : Use asymmetric catalysis, such as chiral Lewis acids (e.g., BINOL-derived catalysts), to induce stereochemistry during cyclization. Monitor enantiomeric excess (ee) via chiral GC or HPLC (e.g., Chiralcel OD column) . Compare kinetic vs. thermodynamic control by varying reaction temperatures and analyzing product ratios .

Q. How do solvent effects influence the photochemical isomerization of dimethyl octatriene?

  • Methodology : Design a solvent polarity series (e.g., hexane, acetonitrile, methanol) and irradiate solutions with UV light (254 nm). Track isomer distribution using 1^1H NMR integration of vinyl proton signals. Correlate results with Kamlet-Taft solvent parameters to model polarity/polarizability effects .

Data Analysis and Reproducibility

Q. What statistical approaches are suitable for analyzing variability in dimethyl octatriene’s environmental fate data?

  • Methodology : Apply multivariate analysis (PCA or PLS-DA) to datasets on biodegradation half-lives, log Kow_{ow}, and Henry’s law constants. Use tools like R or Python’s SciPy to identify outliers and cluster data by ecosystem type (e.g., aquatic vs. soil) .

Q. How can researchers ensure reproducibility in terpene synthesis protocols involving dimethyl octatriene?

  • Methodology : Adhere to COPE and FAIR data principles:

  • Documentation : Report reaction parameters (catalyst loading, stirring rate) in machine-readable formats (e.g., ChemML).
  • Reagent Validation : Include batch numbers and purity certificates for starting materials (e.g., linalool ≥95% by GC) .
  • Data Sharing : Deposit raw NMR/GC-MS files in repositories like Zenodo or Figshare .

Tables of Key Data

Property Value Source
Molecular FormulaC10_{10}H16_{16}
Boiling Point68–70°C (at 10 mmHg)
CAS Registry Number3779-61-1
GC Retention Index (DB-5)~980
Log Kow_{ow} (Predicted)3.8

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.